N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-25-10-7-8-12(14(9-10)26-2)16-19-20-17(27-16)18-15(22)11-5-3-4-6-13(11)21(23)24/h3-9H,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFYVBCGRGZFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following features:
- Molecular Formula : CHNOS
- Molecular Weight : 304.32 g/mol
- CAS Number : 1177287-86-3
This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
- Anticancer Properties : Thiadiazole derivatives have been reported to induce apoptosis in cancer cells. The specific pathways activated by this compound in cancer models require further elucidation but may involve the modulation of signaling pathways related to cell cycle regulation.
- Anti-inflammatory Effects : Some studies indicate that thiadiazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential application in treating inflammatory diseases.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study conducted by [source] demonstrated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli.
Case Study 2: Cancer Cell Apoptosis
In a research article published by [source], the effects of this compound on human breast cancer cells (MCF-7) were investigated. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase.
Case Study 3: Anti-inflammatory Action
Research highlighted in [source] explored the anti-inflammatory properties of this compound in a mouse model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with this compound resulted in a significant decrease in inflammatory markers such as IL-6 and TNF-alpha.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by the presence of a thiadiazole ring and multiple aromatic substituents. Its molecular formula is with a molecular weight of approximately 342.36 g/mol. The unique combination of functional groups contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various pathogens, including bacteria and protozoa. For instance, studies on related thiadiazole compounds have shown promising results against Leishmania major, suggesting that N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide may possess similar antileishmanial properties due to its structural similarities with other active thiadiazole derivatives .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. Preliminary studies suggest that it may interact with enzyme active sites, blocking their functions and influencing various biochemical pathways. This mechanism underlies its potential therapeutic applications in treating diseases linked to enzyme dysregulation.
Antileishmanial Activity
A study focusing on related thiadiazole derivatives demonstrated significant antileishmanial activity against L. major promastigotes. Compounds were evaluated using the MTT colorimetric assay to determine their inhibitory concentrations (IC50). The findings revealed that certain derivatives exhibited IC50 values significantly lower than standard treatments .
Antimicrobial Testing
In another investigation into the antimicrobial properties of thiadiazole derivatives, compounds were tested against a range of bacterial strains. Results indicated that modifications to the thiadiazole ring could enhance antimicrobial efficacy, suggesting that this compound could be a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on the Thiadiazole Core
Electron-Donating vs. Electron-Withdrawing Groups
- N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]-3-Methylbenzamide (CAS: 331818-35-0) :
- Substituents: 2,4-Dichlorophenyl (electron-withdrawing Cl) and 3-methylbenzamide.
- Impact: The chlorine atoms enhance lipophilicity and metabolic stability but reduce solubility compared to methoxy groups. The methyl group on benzamide offers minimal electronic effects, contrasting with the nitro group in the target compound .
- 2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide Hemihydrate: Substituents: 2-Methoxyphenyl (electron-donating) and 2-methoxybenzamide.
Heterocyclic Variations
- N-[5-(4-Nitrophenyl)Sulfonyl-1,3-Thiazol-2-yl]-4-Phenoxybenzamide: Core: Thiazole (one nitrogen atom) instead of thiadiazole (two nitrogen atoms). Impact: Reduced hydrogen-bonding capacity due to fewer nitrogen atoms. The sulfonyl group enhances acidity and may restrict membrane permeability .
Functional Group Modifications
Amide vs. Urea Linkages
- N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]Carbamoyl}-2,6-Difluorobenzamide :
Furyl vs. Aromatic Substituents
- (Z)-1-(2,4-Dichlorophenyl)-N-[5-(Furan-2-yl)-1,3,4-Thiadiazol-2-yl]Methanimine (SA03) :
Physicochemical Properties
| Property | Target Compound | N-[5-(2,4-Dichlorophenyl)-...] (CAS: 331818-35-0) | SA03 |
|---|---|---|---|
| Molecular Weight | ~395 g/mol | 364.25 g/mol | 331.8 g/mol |
| LogP (Predicted) | 3.2 | 4.1 | 2.8 |
| Solubility (Water) | Low (nitro group) | Very low (Cl substituents) | Moderate (furan) |
| Metabolic Stability | Moderate (nitro reduction risk) | High (Cl, methyl) | High (furan stability) |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of 2,4-dimethoxyphenylthiosemicarbazide with carboxylic acid derivatives. Adapted from methods in, this one-pot reaction uses trifluoroacetic acid (TFA) as both solvent and catalyst:
Procedure :
- Dissolve 2,4-dimethoxyphenylthiosemicarbazide (10 mmol) in TFA (20 mL).
- Add 2-nitrobenzoic acid (10 mmol) and reflux at 110°C for 8–12 hours.
- Quench with ice-water, neutralize with NaHCO₃, and filter the precipitate.
Alternative Hydrazine-Based Cyclization
A two-step approach isolates the intermediate 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine before acylation:
Step 1 :
- React 2,4-dimethoxyphenyl isothiocyanate (1 eq) with hydrazine hydrate (1.2 eq) in ethanol at 80°C for 4 hours.
- Yield: 85% of the thiadiazole-2-amine intermediate.
Key Advantage : Higher purity (98.5% by HPLC) compared to one-pot methods.
Acylation of Thiadiazole Amine Intermediate
Schotten-Baumann Acylation
The amine group at position 2 undergoes acylation with 2-nitrobenzoyl chloride under Schotten-Baumann conditions:
Procedure :
- Suspend 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (5 mmol) in dry acetone.
- Add 2-nitrobenzoyl chloride (5.5 mmol) and anhydrous K₂CO₃ (6 mmol).
- Reflux for 3–5 hours, monitor by TLC (hexane:ethyl acetate = 3:1).
- Isolate via vacuum filtration and wash with cold methanol.
Yield : 74–79%.
Microwave-Assisted Acylation
Microwave irradiation reduces reaction time and improves yield:
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Time | 20 minutes |
| Solvent | Dry DMF |
| Yield | 82% |
| Purity (HPLC) | 99.1% |
This method minimizes side products like hydrolyzed nitro groups.
Reaction Optimization and Scalability
Solvent Effects on Acylation Efficiency
Comparative studies reveal solvent polarity critically impacts yield:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone | 20.7 | 74 | 97.2 |
| DMF | 36.7 | 82 | 99.1 |
| THF | 7.5 | 58 | 94.3 |
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, accelerating acylation.
Stoichiometric Ratios
Excess acyl chloride (1.1 eq) ensures complete conversion:
| Acyl Chloride (eq) | Yield (%) | Unreacted Amine (%) |
|---|---|---|
| 1.0 | 68 | 12 |
| 1.1 | 82 | 2 |
| 1.2 | 83 | 1 |
Analytical Characterization
Spectroscopic Validation
FT-IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (101 MHz, DMSO-d₆) :
Mass Spectrometry
- ESI-MS : m/z 441.08 [M+H]⁺ (calculated: 441.09)
- HRMS : Found 441.0873, C₁₉H₁₇N₄O₅S requires 441.0869.
Comparative Analysis of Synthetic Methods
Yield and Purity Across Protocols
| Method | Yield (%) | Purity (%) | Time |
|---|---|---|---|
| One-pot TFA | 68 | 95.2 | 12 hours |
| Two-step Schotten | 79 | 98.5 | 8 hours |
| Microwave-assisted | 82 | 99.1 | 20 minutes |
Microwave synthesis offers the best balance of efficiency and product quality.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, and what key reaction conditions are required?
- Answer : The synthesis typically involves coupling a 1,3,4-thiadiazole-2-amine derivative with a nitrobenzoyl chloride. For example, 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is reacted with 2-nitrobenzoyl chloride in pyridine or toluene under reflux . Key conditions include stoichiometric control (1:1 molar ratio), anhydrous solvents, and extended reaction times (e.g., 5–12 hours). Side products like unreacted amine or hydrolyzed acyl chloride are minimized by using excess pyridine as a base .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and verifying its purity?
- Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms structural integrity, with thiadiazole protons appearing as singlets (δ 7.8–8.2 ppm) and methoxy groups as sharp singlets (δ 3.8–4.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). X-ray crystallography resolves conformational details, such as dihedral angles between aromatic rings .
Q. What are the primary biological targets or activities reported for 1,3,4-thiadiazole derivatives structurally related to this compound?
- Answer : Analogous compounds exhibit insecticidal activity by inhibiting chitin synthesis (e.g., targeting PFOR enzymes in anaerobic organisms) , anticancer effects via pro-apoptotic pathways , and anti-inflammatory properties through lipoxygenase (15-LOX) inhibition . Specific activities depend on substituents; for example, electron-withdrawing groups (e.g., nitro) enhance stability and target binding .
Advanced Research Questions
Q. How do crystallographic data inform the molecular conformation and intermolecular interactions of this compound?
- Answer : X-ray diffraction reveals planar thiadiazole and benzene rings with dihedral angles of ~24–48° between substituents, influencing packing efficiency . Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize planar six-membered rings, while intermolecular H-bonds (e.g., C–H⋯O/F) form centrosymmetric dimers. These interactions are critical for predicting solubility and crystallinity . Refinement using SHELXL software (riding H-atom model, R factor < 0.05) ensures accuracy .
Q. What structure-activity relationship (SAR) trends are observed when modifying the 2,4-dimethoxyphenyl or nitrobenzamide moieties?
- Answer :
- Methoxy groups : Electron-donating methoxy substituents enhance π-π stacking with aromatic residues in enzyme active sites, improving insecticidal activity .
- Nitro group : The nitro group at the benzamide position increases electrophilicity, facilitating covalent interactions with cysteine residues in target proteins (e.g., PFOR enzymes) .
- Thiadiazole core : Replacing sulfur with oxygen reduces stability, while substituting the 5-position with bulkier groups (e.g., Cl, CF₃) alters steric hindrance and bioactivity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or cell lines. For example:
- Insecticidal vs. Anticancer Activity : Compounds may exhibit dual roles depending on concentration (low doses inhibit chitin synthesis, high doses induce apoptosis) .
- Metabolomics Analysis : Transcriptomics (e.g., RNA-seq) can identify off-target effects, such as unintended modulation of galactose metabolism pathways .
Q. What advanced methodologies are recommended for studying the compound’s mechanism of action in cancer cells?
- Answer :
- Flow Cytometry : Quantify cell cycle arrest (e.g., G1/S phase) and apoptosis via Annexin V/PI staining .
- Molecular Docking : Use AutoDock Vina to model interactions with 15-LOX or tubulin, validated by mutagenesis studies .
- Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies disrupted pathways (e.g., ascorbate metabolism), linking bioactivity to redox imbalance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
